molecular formula C14H19N3OS B7746277 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea

1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea

Cat. No.: B7746277
M. Wt: 277.39 g/mol
InChI Key: VCTFQDFKHCQFLZ-WJDWOHSUSA-N
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Description

1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, an allyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea typically involves the reaction of allyl isothiocyanate with 4-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Allyl isothiocyanate is prepared by reacting allyl chloride with potassium thiocyanate in an organic solvent such as acetone.

    Step 2: 4-propoxybenzaldehyde is synthesized by reacting 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.

    Step 3: The final step involves the condensation of allyl isothiocyanate with 4-propoxybenzaldehyde in the presence of a catalyst such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that thiourea derivatives can inhibit the growth of certain bacteria and viruses.

    Medicine: Explored for its potential therapeutic applications. Thiourea derivatives have been studied for their ability to modulate enzyme activity and interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes. Its unique chemical structure makes it a valuable component in the formulation of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The thiourea group is known to form strong hydrogen bonds with biological molecules, which can lead to inhibition or activation of enzymatic processes. Additionally, the allyl and propoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-prop-2-enyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea
  • 1-prop-2-enyl-3-[(Z)-(4-methoxyphenyl)methylideneamino]thiourea
  • 1-prop-2-enyl-3-[(Z)-(4-ethoxyphenyl)methylideneamino]thiourea

Comparison

Compared to similar compounds, 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea exhibits unique properties due to the presence of the propoxy group. This group enhances the compound’s lipophilicity, which can improve its ability to penetrate biological membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct reactivity and binding characteristics, making it a valuable molecule for various scientific applications.

Properties

IUPAC Name

1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-3-9-15-14(19)17-16-11-12-5-7-13(8-6-12)18-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,15,17,19)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTFQDFKHCQFLZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N\NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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